

# An In-depth Technical Guide to N-Acetyl-L-valine

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## Compound of Interest

Compound Name: *Acetylvaline*

Cat. No.: *B1361520*

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This technical guide provides a comprehensive overview of N-Acetyl-L-valine, a derivative of the essential amino acid L-valine. This document covers its chemical identity, physicochemical properties, synthesis protocols, and potential biological significance, collating available data for research and development applications.

## Chemical Identity

N-Acetyl-L-valine is a modified amino acid where an acetyl group is attached to the nitrogen of the L-valine's amino group.<sup>[1]</sup> This modification alters its chemical properties, making it a valuable intermediate in various synthetic processes.<sup>[1]</sup>

- IUPAC Name: (2S)-2-acetamido-3-methylbutanoic acid<sup>[1]</sup>
- CAS Number: 96-81-1<sup>[1]</sup>

## Synonyms

A variety of synonyms are used in literature and commercial listings for N-Acetyl-L-valine:

- Ac-Val-OH<sup>[2][3]</sup>
- (2S)-2-Acetamido-3-methylbutanoic acid
- N-Acetylvaline, (L)-isomer

- L-valine, N-acetyl-
- (S)-2-Acetamido-3-methylbutanoic acid

## Physicochemical Properties

The key physicochemical properties of N-Acetyl-L-valine are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>3</sub>	[1][3]
Molecular Weight	159.18 g/mol	[1][4]
Appearance	White crystalline powder	[1][5]
Melting Point	163-167 °C	[1][3]
Solubility in Water	37.1 mg/mL at 25 °C	[1][6]
LogP	0.30	[1][6]
Purity	>98.0% (T)(HPLC)	[2]
Optical Rotation	+11.0 to +14.0 deg (C=1, AcOH)	[2]

## Synthesis of N-Acetyl-L-valine

The primary method for synthesizing N-Acetyl-L-valine is through the acetylation of the parent amino acid, L-valine, using acetic anhydride.[1][7]

## Experimental Protocol: Acetylation of L-valine

This protocol outlines a common laboratory procedure for the N-acetylation of L-valine.

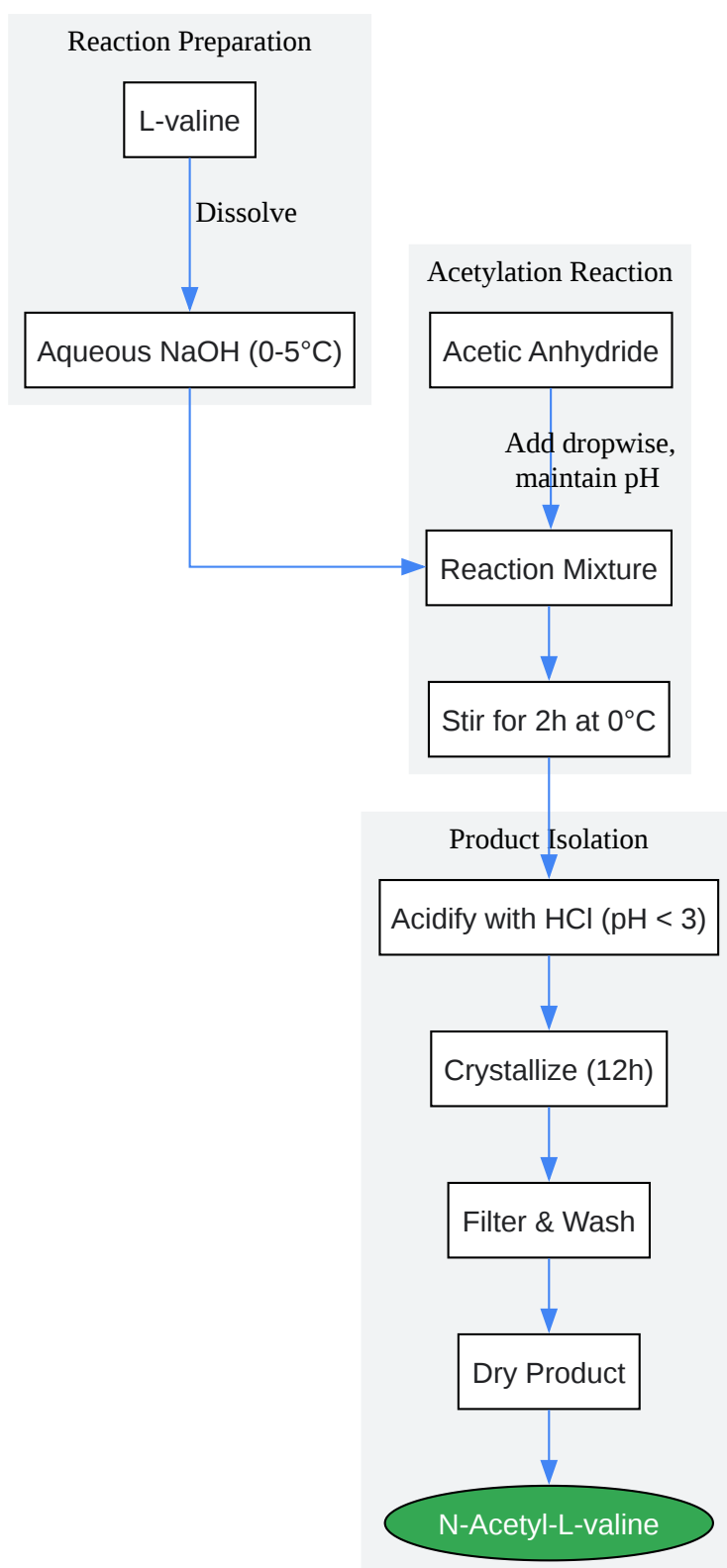
Materials:

- L-valine[1]
- Acetic anhydride[1]

- Glacial acetic acid (solvent)[1] or Water[5][7]
- 30% Sodium hydroxide solution[5][7]
- 32% or 37% Hydrochloric acid[5][7]

#### Procedure:

- **Dissolution:** Dissolve L-valine in an appropriate solvent. Different methods exist, including using glacial acetic acid or an aqueous solution.[1][5] For the aqueous method, L-valine is dissolved in water.[5][7]
- **pH Adjustment:** In the aqueous method, cool the solution to 0-5°C and add a 30% sodium hydroxide solution to raise the pH.[5][7] This deprotonates the amino group, increasing its nucleophilicity.[8]
- **Acetylation:** Slowly add acetic anhydride dropwise to the cooled solution while stirring vigorously.[1][5] In the aqueous method, the pH is maintained by the alternating addition of acetic anhydride and 30% sodium hydroxide solution.[5][7]
- **Reaction Monitoring:** The reaction is stirred for a set period to ensure completion. For instance, after the addition of acetic anhydride, the mixture is stirred for an additional 0.5 to 2 hours.[5][7]
- **Acidification and Crystallization:** After the reaction is complete, slowly add concentrated hydrochloric acid to the cooled mixture to adjust the pH to below 3.[5][7] This protonates the carboxylate, leading to the precipitation of the N-Acetyl-L-valine product.
- **Purification:** The resulting slurry is allowed to crystallize, often overnight (12 hours).[5][7] The solid product is collected by filtration, washed with cold 0.1 N hydrochloric acid, and dried to yield N-Acetyl-L-valine as a white crystalline solid.[5] The crude product can be further purified by recrystallization from water.[1]



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Caption: A simplified workflow for the synthesis of N-Acetyl-L-valine.

## Analytical Methodologies

The characterization and quantification of N-Acetyl-L-valine rely on standard analytical techniques. While specific validated methods for this compound are not widely published, protocols can be adapted from methods used for similar N-acetylated amino acids.[9][10]

Key Techniques:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with UV detection is a common method for assessing purity and quantifying concentration.[10]
- Mass Spectrometry (MS): ESI-MS is suitable for confirming the molecular weight and aiding in structural elucidation.[10]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure.[6]

## Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a general framework for determining the purity of an N-Acetyl-L-valine sample.

Objective: To determine the purity of a sample of N-Acetyl-L-valine.[10]

Instrumentation:

- HPLC system with a UV-Vis detector[10]
- C18 reverse-phase column

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or Trifluoroacetic acid (TFA)
- N-Acetyl-L-valine reference standard

#### Procedure:

- **Mobile Phase Preparation:** Prepare two mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
- **Standard Preparation:** Prepare a stock solution of the N-Acetyl-L-valine reference standard in a suitable solvent (e.g., water or a water/acetonitrile mixture). Prepare a series of calibration standards by diluting the stock solution.
- **Sample Preparation:** Accurately weigh and dissolve the N-Acetyl-L-valine sample in the same solvent used for the standards to a known concentration.
- **Chromatographic Conditions:**
  - Column: C18, e.g., 4.6 x 250 mm, 5  $\mu$ m
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10-20  $\mu$ L
  - Detection: UV at ~210 nm
  - Gradient: A typical gradient might start at 5% B, increasing to 95% B over 20-30 minutes.
- **Analysis:** Inject the standards and the sample. Construct a calibration curve by plotting the peak area against the concentration of the standards.<sup>[10]</sup> The purity of the sample can be calculated by dividing the peak area of the analyte by the total area of all peaks in the chromatogram.<sup>[10]</sup>

## Biological Activity and Signaling Pathways

As of late 2025, there is a lack of specific published data on the direct biological activity of N-Acetyl-L-valine.<sup>[11]</sup> However, its potential roles can be inferred from its constituent components: L-valine and the effects of N-acetylation.

## Role of L-valine

L-valine is an essential branched-chain amino acid (BCAA) critical for several physiological processes:

- **Protein Synthesis:** It is a fundamental building block for proteins, essential for muscle growth and repair.[\[12\]](#)
- **Energy Metabolism:** L-valine can be catabolized in muscle tissue to provide energy.[\[11\]](#)[\[12\]](#)
- **Cell Signaling:** L-valine and its metabolites can act as signaling molecules. It is a known activator of the mTOR signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[\[11\]](#)

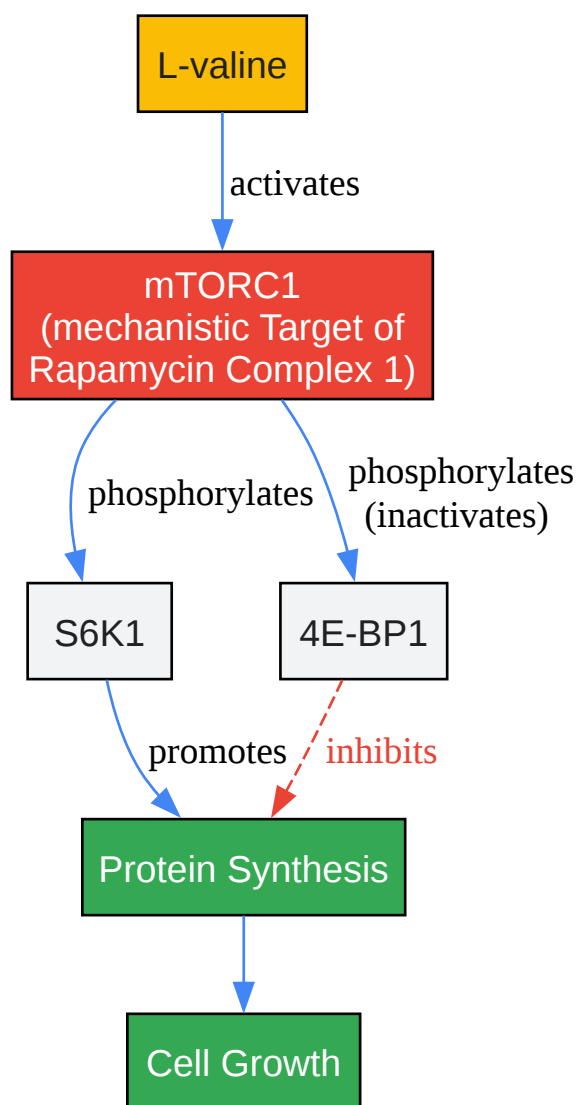
## Potential Impact of N-Acetylation

The acetylation of the amino group can significantly alter the molecule's biological properties:

- **Metabolic Fate:** N-acetylation prevents the amino acid from being incorporated into peptides and proteins, potentially diverting it towards other metabolic pathways like detoxification or biosynthesis.[\[12\]](#) N-acetylated amino acids can be formed by the degradation of N-acetylated proteins or by the direct acetylation of amino acids.[\[11\]](#)
- **Bioavailability:** Acetylation can change the polarity and charge of the molecule, which may affect its transport across cell membranes.[\[12\]](#)
- **Novel Bioactivity:** The modification could confer unique biological activities not present in L-valine. For instance, other N-acyl amino acids have been shown to interact with receptors like cannabinoid receptors.[\[11\]](#)[\[13\]](#)

## L-valine and the mTOR Signaling Pathway

Given that L-valine is an activator of the mTOR pathway, it is plausible that N-Acetyl-L-valine could modulate this pathway, though this requires experimental verification. The diagram below illustrates a simplified view of L-valine's role in activating mTOR signaling.



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Caption: Simplified L-valine activation of the mTOR signaling pathway.

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